(1E)-1-benzylidene-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
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Overview
Description
8-METHOXY-4,4,6-TRIMETHYL-1-[(E)-1-PHENYLMETHYLIDENE]-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE is a synthetic organic compound belonging to the pyrroloquinoline family. Compounds containing the pyrroloquinoline fragment often exhibit high biological activity, making them valuable in pharmaceutical and biological research .
Preparation Methods
The synthesis of 8-METHOXY-4,4,6-TRIMETHYL-1-[(E)-1-PHENYLMETHYLIDENE]-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE involves several steps:
Reduction of 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones: This step uses aqueous hydrazine hydrate to selectively reduce the C1=O carbonyl group, yielding 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-ones.
Condensation with aldehydes and acetone: The reduction products are then condensed with aldehydes and acetone to form new 1-[(het)arylmethylidene]- and 1-(propan-2-ylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-ones in 59–78% yield.
Reaction with N,N-dimethylformamide dimethyl acetal: This is followed by transamination with primary amines to form 1-{[(het)arylamino]methylidene}-4H-pyrrolo[3,2,1-ij]quinolin-2-ones in 65–83% yield.
Chemical Reactions Analysis
8-METHOXY-4,4,6-TRIMETHYL-1-[(E)-1-PHENYLMETHYLIDENE]-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE undergoes various chemical reactions:
Reduction: The compound can be reduced using hydrazine hydrate, selectively targeting the carbonyl group.
Condensation: It can undergo condensation reactions with aldehydes and acetone to form different derivatives.
Transamination: The compound reacts with N,N-dimethylformamide dimethyl acetal and primary amines to form new derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Anticoagulant Activity: It has been evaluated for its anticoagulant activity by measuring inhibition of blood coagulation factors Xa and XIa.
Biological Activity: Pyrroloquinoline derivatives, including this compound, have shown antibacterial, antitumor, diuretic, aldosterone synthase inhibitory, melatonin receptor agonist and antagonist activities.
Pharmaceutical Research: The compound is promising for the treatment of human lymphoma, diabetes, asthma, epilepsy, and obesity.
Mechanism of Action
The mechanism of action of 8-METHOXY-4,4,6-TRIMETHYL-1-[(E)-1-PHENYLMETHYLIDENE]-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE involves its interaction with specific molecular targets and pathways. It inhibits blood coagulation factors Xa and XIa, which are crucial in the coagulation cascade . This inhibition prevents the formation of blood clots, making it a potential anticoagulant agent .
Comparison with Similar Compounds
Similar compounds include other pyrroloquinoline derivatives such as:
- 1-[(Benzylamino)methylidene]-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2-one .
- Ethylidene and spiro derivatives of pyrrolo[3,2,1-ij]quinolin-2-ones .
- 2H-pyrano[3,2-g]quinolin-2-ones .
These compounds share similar structural features and biological activities but differ in their specific substituents and resultant properties.
Properties
Molecular Formula |
C22H21NO2 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
(3E)-3-benzylidene-6-methoxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one |
InChI |
InChI=1S/C22H21NO2/c1-14-13-22(2,3)23-20-17(14)11-16(25-4)12-18(20)19(21(23)24)10-15-8-6-5-7-9-15/h5-13H,1-4H3/b19-10+ |
InChI Key |
YMLKUEDVVDIJFZ-VXLYETTFSA-N |
Isomeric SMILES |
CC1=CC(N2C3=C1C=C(C=C3/C(=C\C4=CC=CC=C4)/C2=O)OC)(C)C |
Canonical SMILES |
CC1=CC(N2C3=C1C=C(C=C3C(=CC4=CC=CC=C4)C2=O)OC)(C)C |
Origin of Product |
United States |
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